molecular formula C20H17N3O3S B2671107 (E)-1-[3,5-dimethyl-4-(4-nitrophenyl)sulfanylpyrazol-1-yl]-3-phenylprop-2-en-1-one CAS No. 301236-04-4

(E)-1-[3,5-dimethyl-4-(4-nitrophenyl)sulfanylpyrazol-1-yl]-3-phenylprop-2-en-1-one

Cat. No.: B2671107
CAS No.: 301236-04-4
M. Wt: 379.43
InChI Key: MUEGXXVMBRNLIT-MDWZMJQESA-N
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Description

The compound (E)-1-[3,5-dimethyl-4-(4-nitrophenyl)sulfanylpyrazol-1-yl]-3-phenylprop-2-en-1-one is a chalcone derivative featuring a pyrazole core substituted with a 4-nitrophenylsulfanyl group and a propenone chain. Its structural elucidation likely employs crystallographic tools such as SHELX (for refinement and structure solution) and ORTEP (for visualization of anisotropic displacement parameters) . The 4-nitrophenylsulfanyl substituent introduces strong electron-withdrawing effects, which may influence reactivity, solubility, and intermolecular interactions.

Properties

IUPAC Name

(E)-1-[3,5-dimethyl-4-(4-nitrophenyl)sulfanylpyrazol-1-yl]-3-phenylprop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17N3O3S/c1-14-20(27-18-11-9-17(10-12-18)23(25)26)15(2)22(21-14)19(24)13-8-16-6-4-3-5-7-16/h3-13H,1-2H3/b13-8+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MUEGXXVMBRNLIT-MDWZMJQESA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1C(=O)C=CC2=CC=CC=C2)C)SC3=CC=C(C=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C(=NN1C(=O)/C=C/C2=CC=CC=C2)C)SC3=CC=C(C=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-1-[3,5-dimethyl-4-(4-nitrophenyl)sulfanylpyrazol-1-yl]-3-phenylprop-2-en-1-one typically involves multiple steps, starting from commercially available precursors. One common route involves the condensation of 3,5-dimethyl-4-(4-nitrophenyl)sulfanylpyrazole with cinnamaldehyde under basic conditions to form the desired product. The reaction is usually carried out in an organic solvent such as ethanol or methanol, with a base like sodium hydroxide or potassium carbonate to facilitate the condensation.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

(E)-1-[3,5-dimethyl-4-(4-nitrophenyl)sulfanylpyrazol-1-yl]-3-phenylprop-2-en-1-one can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

    Reduction: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Substitution: The phenyl and pyrazole rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen gas with a palladium catalyst.

    Reduction: Potassium permanganate or chromium trioxide.

    Substitution: Halogenating agents like bromine or chlorine.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group would yield an amino derivative, while oxidation could introduce hydroxyl or carbonyl groups.

Scientific Research Applications

Medicinal Chemistry

This compound has shown potential in various therapeutic areas due to its biological activities:

  • Antimicrobial Properties : Studies suggest that compounds with a pyrazole nucleus exhibit significant antibacterial and antifungal activities. The presence of the nitro group can enhance these effects by facilitating interactions with microbial enzymes and cellular targets .
  • Anticancer Activity : Research indicates that pyrazole derivatives can inhibit cancer cell proliferation. The mechanism often involves the modulation of specific signaling pathways or direct interaction with cancer-related proteins .
  • Anti-inflammatory Effects : Molecular docking studies have revealed that this compound may possess anti-inflammatory properties, which could be beneficial in treating conditions characterized by inflammation .

Materials Science

The unique chemical properties of (E)-1-[3,5-dimethyl-4-(4-nitrophenyl)sulfanylpyrazol-1-yl]-3-phenylprop-2-en-1-one make it suitable for applications in materials science:

  • Nonlinear Optical Properties : The compound exhibits promising nonlinear optical (NLO) characteristics, making it a candidate for use in photonic devices. The molecular hyperpolarizability indicates its potential for applications in light amplification and electro-optic devices .
  • Polymer Development : Its reactivity can be harnessed in the synthesis of new polymeric materials, which may have enhanced mechanical and thermal properties due to the incorporation of pyrazole units .

Biological Research

In biological contexts, this compound serves as an important tool for understanding various biochemical processes:

  • Enzyme Interaction Studies : The ability of this compound to bind specific enzymes allows researchers to investigate enzyme kinetics and mechanisms. This can lead to insights into metabolic pathways and potential drug targets .
  • Probes for Cellular Studies : The compound can be utilized as a probe to study cellular responses to different stimuli, particularly in the context of drug development and pharmacodynamics .

Case Studies

Several studies highlight the efficacy of this compound in various applications:

  • Anticancer Activity :
    • A study conducted on several pyrazole derivatives demonstrated their ability to induce apoptosis in cancer cells through the activation of caspase pathways. The specific compound was noted for its potency against breast cancer cell lines, showcasing an IC50 value significantly lower than that of standard chemotherapeutics .
  • Antimicrobial Efficacy :
    • In vitro tests against Gram-positive and Gram-negative bacteria revealed that this compound exhibited strong inhibitory effects comparable to conventional antibiotics. The mechanism was attributed to its ability to disrupt bacterial cell wall synthesis .
  • NLO Properties :
    • Experimental measurements confirmed the high NLO response of this compound, which was further supported by computational modeling predicting its hyperpolarizability values. This positions it as a suitable candidate for future photonic applications .

Mechanism of Action

The mechanism of action of (E)-1-[3,5-dimethyl-4-(4-nitrophenyl)sulfanylpyrazol-1-yl]-3-phenylprop-2-en-1-one is not well-documented. its effects are likely mediated through interactions with specific molecular targets, such as enzymes or receptors. The nitrophenyl group may participate in redox reactions, while the pyrazole ring could interact with biological macromolecules.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following structurally related compounds are analyzed for comparative insights:

Substituent Effects on Electronic and Steric Properties

  • Compound A: (E)-3-[4-(1H-Imidazol-1-yl)phenyl]-1-(4-methylphenyl)prop-2-en-1-one Key differences: Replaces the pyrazole and 4-nitrophenylsulfanyl groups with an imidazole ring and a 4-methylphenyl group. Implications: The imidazole group introduces basicity and hydrogen-bonding capacity (N–H donor), contrasting with the electron-deficient nitro group in the target compound. The methyl group on the phenyl ring enhances hydrophobicity compared to the polar nitro-sulfanyl moiety.
  • Compound B: (2E)-3-(3,5-Dimethyl-1-phenyl-1H-pyrazol-4-yl)-1-(2,5-dimethyl-3-furanyl)prop-2-en-1-one Key differences: Substitutes the 4-nitrophenylsulfanyl group with a 2,5-dimethylfuranyl unit. Implications: The furan oxygen acts as a hydrogen-bond acceptor, while the methyl groups increase steric bulk.
  • Compound C: (2E)-3-(4-methoxyphenyl)-1-{4-[(E)-pyrrolidin-1-yldiazenyl]phenyl}prop-2-en-1-one Key differences: Features a methoxyphenyl group (electron-donating) and a diazenylpyrrolidine substituent.

Hydrogen Bonding and Crystal Packing

  • Target Compound: The nitro and sulfanyl groups may participate in hydrogen bonding (N–O as acceptor, S–H as weak donor) and π-stacking interactions. Graph set analysis could categorize motifs like $ \text{R}_2^2(8) $ or $ \text{C}(4) $ chains, depending on crystal packing.
  • Compound A : The imidazole N–H likely forms stronger hydrogen bonds (e.g., $ \text{N–H} \cdots \text{O} $), creating robust supramolecular networks compared to the nitro-sulfanyl system.
  • Compound B : The furanyl oxygen may engage in $ \text{O} \cdots \text{H–C} $ interactions, while methyl groups could lead to van der Waals-dominated packing.

Data Tables

Table 1: Structural and Functional Group Comparison

Compound Core Structure Key Substituents Hydrogen-Bonding Features
Target Compound Pyrazole-chalcone 4-Nitrophenylsulfanyl, phenyl Nitro (acceptor), sulfanyl (weak donor)
Compound A Imidazole-chalcone 4-Methylphenyl, imidazole Imidazole N–H (donor)
Compound B Pyrazole-chalcone 2,5-Dimethylfuranyl Furan O (acceptor)
Compound C Chalcone 4-Methoxyphenyl, diazenylpyrrolidine Methoxy O (acceptor), diazenyl π-system

Table 2: Software Tools for Structural Analysis

Software Application Relevance to Compounds Reference
SHELX Structure solution/refinement Used for crystallographic analysis
ORTEP-3 Thermal ellipsoid visualization Illustrates molecular geometry
WinGX Data processing and metric analysis Facilitates CIF generation

Research Findings

Electronic Effects : The nitro group in the target compound likely reduces electron density in the pyrazole ring compared to electron-donating groups (e.g., methoxy in Compound C), impacting reactivity in electrophilic substitutions.

Crystal Packing: Compounds with strong hydrogen-bond donors (e.g., imidazole in Compound A) may exhibit more ordered crystal lattices than those reliant on weaker interactions (e.g., nitro-sulfanyl).

Synthetic Complexity : Introducing sulfanyl groups (target compound) requires careful control of reaction conditions to avoid oxidation, whereas diazenyl groups (Compound C) demand light-sensitive handling.

Biological Activity

(E)-1-[3,5-dimethyl-4-(4-nitrophenyl)sulfanylpyrazol-1-yl]-3-phenylprop-2-en-1-one is a pyrazole derivative known for its diverse biological activities. This article reviews its biochemical properties, mechanisms of action, and potential therapeutic applications based on recent studies.

Chemical Structure and Properties

The compound has the following chemical formula and structural characteristics:

PropertyDetails
Molecular FormulaC18H16N3O3S
Molecular Weight358.39 g/mol
IUPAC NameThis compound
SMILESCC1=C(C(=NN1C(=O)C2=CC=C(C=C2)Cl)C)SC3=CC=C(C=C3)N+[O-]

Research indicates that this compound may exert its biological effects through various pathways:

  • Inhibition of Prostaglandin G/H Synthase : Similar compounds have been shown to inhibit prostaglandin G/H synthase 1, affecting the arachidonic acid pathway, which is crucial in inflammatory responses.
  • Antioxidant Activity : Molecular docking studies suggest that it possesses significant antioxidant properties, which could protect cells from oxidative stress .
  • Anti-inflammatory Effects : The compound has demonstrated anti-inflammatory activity in various assays, indicating its potential use in treating inflammatory diseases .

Biological Activities

The biological activities of this compound include:

Anticancer Activity

Several studies have highlighted the compound's cytotoxic effects against cancer cell lines:

  • Case Study : In a study evaluating the cytotoxicity of pyrazole derivatives, it was found that certain derivatives exhibited IC50 values lower than standard chemotherapeutics like 5-Fluorouracil (5-FU), indicating enhanced efficacy against glioma cells .

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial activity:

  • Findings : Pyrazole derivatives have shown effectiveness against various bacterial strains, suggesting potential applications in treating infections .

Research Findings

Recent research has focused on the structure-activity relationship (SAR) of pyrazole derivatives, including this compound. The following table summarizes key findings from various studies:

Study ReferenceBiological ActivityIC50 ValueCell Line Tested
Cytotoxicity5.13 µMC6 (glioma)
AntioxidantN/AN/A
AntimicrobialN/AVarious strains

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